molecular formula C10H10BrFN2S B1481929 4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2091097-81-1

4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1481929
CAS No.: 2091097-81-1
M. Wt: 289.17 g/mol
InChI Key: YLHNOZPDWCEUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromomethyl group, a fluoroethyl group, and a thiophen-2-yl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid and a suitable halogenated pyrazole derivative.

    Bromomethylation: The bromomethyl group can be introduced by the bromination of a methyl group attached to the pyrazole ring using N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Fluoroethylation: The fluoroethyl group can be introduced by the reaction of the pyrazole derivative with a fluoroethyl halide, such as 2-fluoroethyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophen-2-yl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The fluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in solvents like tetrahydrofuran (THF) or ethanol (EtOH).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones from the thiophen-2-yl group.

    Reduction: Formation of ethyl-substituted pyrazole derivatives from the fluoroethyl group.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: As a probe to study biological pathways and interactions involving pyrazole derivatives.

    Material Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.

    Chemical Biology: As a tool to investigate the mechanisms of action of pyrazole-containing compounds in biological systems.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the bromomethyl group allows for covalent modification of target proteins, while the fluoroethyl and thiophen-2-yl groups contribute to binding affinity and specificity. The pyrazole ring itself can participate in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole: Similar structure with a chloromethyl group instead of a bromomethyl group.

    4-(bromomethyl)-1-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole: Similar structure with a chloroethyl group instead of a fluoroethyl group.

    4-(bromomethyl)-1-(2-fluoroethyl)-3-(phenyl)-1H-pyrazole: Similar structure with a phenyl group instead of a thiophen-2-yl group.

Uniqueness

4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromomethyl and fluoroethyl groups allows for diverse chemical modifications and interactions, while the thiophen-2-yl group provides additional electronic and steric properties that can influence its behavior in various applications.

Properties

IUPAC Name

4-(bromomethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHNOZPDWCEUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CBr)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 6
4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.